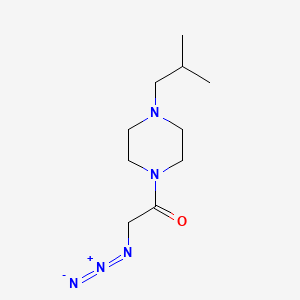
Ethyl 5-(3,4-dimethoxyphenyl)oxazole-2-carboxylate
Übersicht
Beschreibung
Ethyl 5-(3,4-dimethoxyphenyl)oxazole-2-carboxylate, also known as EDPC, is an organic compound that has been used for a variety of scientific and medical applications. EDPC has been studied for its potential to act as a therapeutic agent, as well as for its potential to be used as a reagent in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry
In analytical chemistry, Ethyl 5-(3,4-dimethoxyphenyl)oxazole-2-carboxylate could be used as a standard or reagent in various analytical techniques. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reference compound in spectroscopic analysis.
Each of these applications leverages the unique chemical structure of Ethyl 5-(3,4-dimethoxyphenyl)oxazole-2-carboxylate to explore new scientific frontiers and develop innovative solutions across different fields of research. While the search did not yield specific applications for the exact compound, the general uses of similar oxazole derivatives in scientific research provide a foundation for understanding the potential of Ethyl 5-(3,4-dimethoxyphenyl)oxazole-2-carboxylate .
Wirkmechanismus
Target of Action
Oxazoles and phenyl derivatives have been found to interact with a variety of targets, including multiple receptors, which can lead to a wide range of biological activities .
Mode of Action
The interaction of these compounds with their targets can lead to changes in the function of the targets, which can result in various biological effects .
Biochemical Pathways
Oxazoles and phenyl derivatives can affect a variety of biochemical pathways, depending on their specific structures and the targets they interact with .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely, depending on their specific structures. These properties can significantly impact the bioavailability of the compounds .
Result of Action
The molecular and cellular effects of these compounds can include a wide range of activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other substances, can influence the action, efficacy, and stability of these compounds .
Eigenschaften
IUPAC Name |
ethyl 5-(3,4-dimethoxyphenyl)-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-4-19-14(16)13-15-8-12(20-13)9-5-6-10(17-2)11(7-9)18-3/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSFCZFSUYTDFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3,4-dimethoxyphenyl)oxazole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1491983.png)
![6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B1491984.png)




![6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B1491994.png)



![1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-chlorobutan-1-one](/img/structure/B1492002.png)


